

GNE-7915 Tosylate: A Deep Dive into its Therapeutic Targeting of LRRK2

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Compound of Interest

Compound Name: GNE-7915 tosylate

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Executive Summary

GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Developed by Genentech, it has been extensively characterized as a valuable tool for studying LRRK2 pathophysiology, a key target in neurodegenerative diseases, particularly Parkinson's disease.[4][5] This technical guide provides a comprehensive overview of the therapeutic target of GNE-7915, its mechanism of action, key quantitative data, and the experimental protocols utilized in its characterization.

Primary Therapeutic Target: Leucine-rich Repeat Kinase 2 (LRRK2)

The primary therapeutic target of GNE-7915 is the Leucine-rich repeat kinase 2 (LRRK2), a large, multi-domain protein that includes a kinase domain.[1][4] Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease, and increased LRRK2 kinase activity is believed to be a central driver of the disease's pathology.[4][6] LRRK2 has been implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Inhibition of its kinase activity is a promising therapeutic strategy for Parkinson's disease.[4][7]

GNE-7915 acts as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.^[8] This binding event prevents the phosphorylation of LRRK2 substrates, thereby inhibiting its downstream signaling.

Quantitative Data Summary

The potency and selectivity of GNE-7915 have been extensively evaluated through various in vitro assays. The following tables summarize the key quantitative data.

Parameter	Value	Assay Type	Reference
IC50	9 nM	Cell-free kinase assay	[1] [2] [3]
Ki	1 nM	Cell-free kinase assay	[1] [3]

Table 1: In Vitro Potency of GNE-7915 against LRRK2

Kinase Panel	Concentration	Results	Reference
187 kinases	100 nM	Only TTK showed >50% inhibition	[2]
392 kinases (KinomeScan)	100 nM	Significant binding (>50% probe displacement) to 10 kinases; >65% binding to LRRK2, TTK, and ALK	[2]

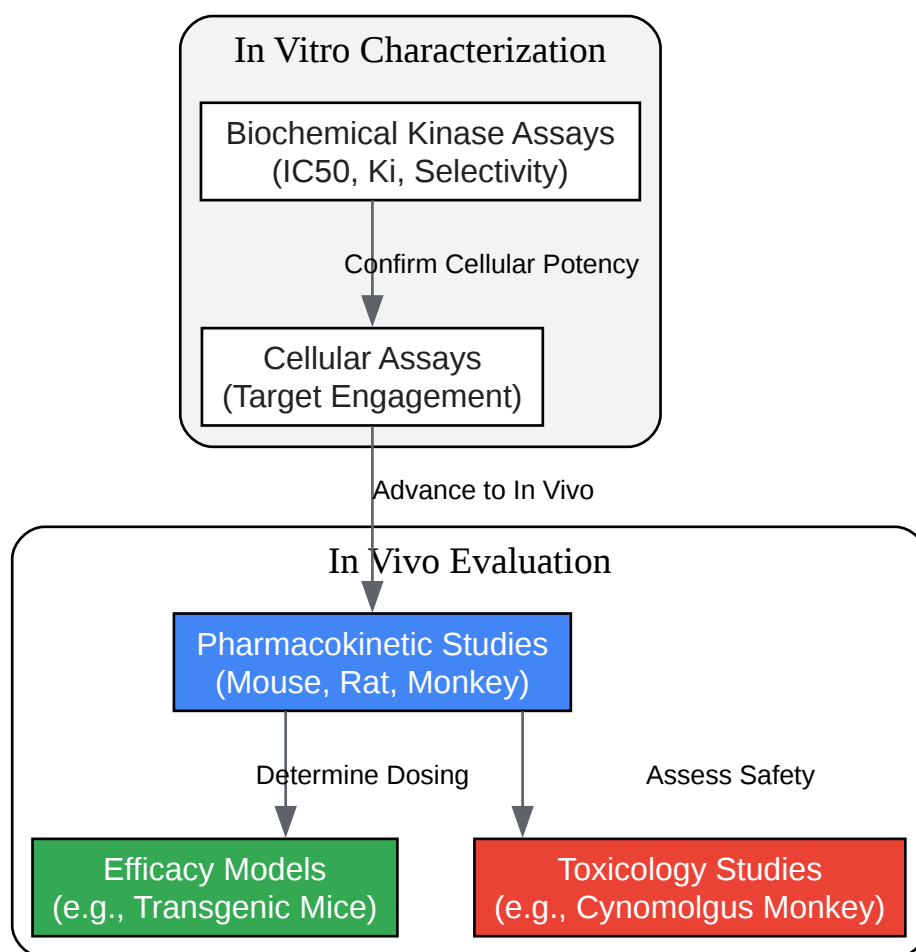
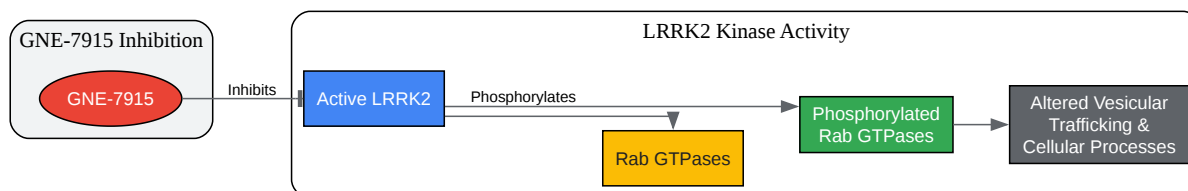
Table 2: Kinase Selectivity Profile of GNE-7915

Receptor/Channel	Concentration	Result	Reference
5-HT2B	10 µM	>70% inhibition (moderately potent antagonist)	[2] [3]

Table 3: Off-Target Activity of GNE-7915

Signaling Pathway

GNE-7915 inhibits the kinase activity of LRRK2, thereby blocking the phosphorylation of its downstream substrates. One of the key substrates is a subset of Rab GTPases. By preventing Rab phosphorylation, GNE-7915 can modulate vesicular trafficking and other LRRK2-mediated cellular processes.



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